2-chloro-N-methyl-N-(oxan-4-yl)acetamide
Description
General Overview of Chloroacetamide Derivatives in Chemical Synthesis and Mechanistic Studies
Chloroacetamide derivatives are a significant class of compounds in modern chemistry, noted for their reactivity and wide-ranging applications. nbinno.com The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes them valuable chemical intermediates for a variety of nucleophilic substitution reactions. nbinno.com This reactivity allows for the straightforward introduction of the acetamide (B32628) moiety onto other molecules, a crucial step in the synthesis of more complex chemical structures. nbinno.com
The general synthesis of N-substituted chloroacetamides often involves the chloroacetylation of a corresponding primary or secondary amine using chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is typically performed under neutral or basic conditions. researchgate.net The high reactivity of the C-Cl bond in chloroacetamides makes them excellent electrophiles, readily reacting with nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This property is extensively exploited in the construction of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net
In mechanistic studies, chloroacetamides serve as model substrates for investigating reaction kinetics and pathways of nucleophilic substitution. Their relatively simple structure and predictable reactivity allow researchers to probe the electronic and steric effects of various substituents on reaction outcomes. Furthermore, the chloroacetamide functional group is found in a number of commercially important herbicides, highlighting its practical significance. wikipedia.org
Academic Significance of N-Alkyl-N-(oxan-4-yl)acetamide Scaffolds in Organic Chemistry
The N-Alkyl-N-(oxan-4-yl)acetamide scaffold incorporates a tetrahydropyran (B127337) (oxane) ring, a common structural motif in many natural products and biologically active compounds. The oxane ring is a saturated heterocycle that can adopt various chair and boat conformations, influencing the spatial orientation of its substituents. This conformational behavior is of significant interest in stereoselective synthesis and medicinal chemistry, where the three-dimensional structure of a molecule is critical to its function.
Research Rationale for Investigating 2-chloro-N-methyl-N-(oxan-4-yl)acetamide within Chemical Biology and Materials Science Contexts
The investigation of this compound is propelled by its potential as a bifunctional chemical tool. The molecule combines the electrophilic reactivity of the chloroacetamide group with the structural features of the N-methyl-N-(oxan-4-yl) scaffold.
In the realm of chemical biology , the chloroacetamide moiety is recognized as a "warhead" for targeted covalent inhibitors. nih.gov It can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. nih.govnih.gov While often considered highly reactive, recent studies have focused on tuning the reactivity of chloroacetamides to improve their selectivity and stability for in vivo applications. nih.gov The N-methyl-N-(oxan-4-yl) portion of the molecule can serve as a recognition element, guiding the reactive chloroacetamide group to a specific protein's binding site. Therefore, synthesizing and studying this compound allows researchers to explore its potential as a probe for activity-based protein profiling (ABPP) or as a starting point for developing novel covalent inhibitors for therapeutic targets.
In materials science , reactive molecules are used to functionalize surfaces or to create novel polymers. For instance, chloroacetamide derivatives have been used in the synthesis of monomers for polymerization reactions. researchgate.net The this compound could potentially be grafted onto polymer backbones or surfaces containing nucleophilic sites. The incorporation of the polar oxane ring could influence the properties of the resulting material, such as its swelling behavior, hydrophilicity, or interaction with other molecules. Research into such compounds contributes to the development of new functional materials with tailored properties for applications in sensors, hydrogels, or specialized coatings. researchgate.net
Physicochemical and Spectroscopic Data
Below are the key identifiers and properties for the subject compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261013-17-7 |
| Canonical SMILES | CN(C(=O)CCl)C1CCOCC1 |
| InChI Key | YAXPRSHXQWPMTO-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases.
While specific, experimentally-derived spectroscopic data for this exact compound is not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure and comparison to similar compounds. ijpsr.info
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the methyl group protons, methine proton on the oxane ring, diastereotopic methylene (B1212753) protons of the oxane ring, and the methylene protons of the chloroacetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the chloroacetyl group, and the carbons of the N-methyl and oxane ring. |
| IR Spectroscopy | A strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹), C-N stretching bands, and a C-Cl stretching band (typically 785-540 cm⁻¹). ijpsr.info |
| Mass Spectrometry | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of [M]⁺, due to the ³⁷Cl isotope. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNVMYFJUNZAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-N-methyl-N-(oxan-4-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic arrangement.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
The ¹H NMR spectrum would feature signals corresponding to the N-methyl group, the chloroacetyl methylene (B1212753) protons, and the protons of the oxane ring. The N-methyl protons would appear as a singlet. The methylene protons of the chloroacetyl group would also yield a singlet, typically in a region deshielded by the adjacent carbonyl and chlorine atom. The oxane ring protons would present more complex signals, likely multiplets, due to their diastereotopic nature and spin-spin coupling with neighboring protons. The methine proton at the C4 position of the oxane ring, attached to the nitrogen, would be the most downfield of the ring protons.
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are predicted. The most downfield signal would correspond to the amide carbonyl carbon. The carbons of the oxane ring would appear in the aliphatic region, with the C4 carbon (bonded to nitrogen) and the C2/C6 carbons (bonded to the ring oxygen) appearing at lower field than the C3/C5 carbons. The N-methyl carbon and the chlorinated methylene carbon of the acetyl group would also have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and chemical shift principles. Actual experimental values may vary.)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -C(=O)- | - | ~167 |
| -CH₂-Cl | ~4.1 (s, 2H) | ~42 |
| Oxane C4-H | ~4.5 (m, 1H) | ~55 |
| Oxane C2/C6-H (axial/equatorial) | ~3.4-4.0 (m, 4H) | ~66 |
| Oxane C3/C5-H (axial/equatorial) | ~1.6-2.0 (m, 4H) | ~32 |
| N-CH₃ | ~3.0 (s, 3H) | ~35 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the oxane ring. Cross-peaks would be observed between the C4-H and the C3/C5 protons, and between the C3/C5 protons and the C2/C6 protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals, for instance, confirming the assignment of the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments. Key expected correlations would include:
The N-methyl protons to the amide carbonyl carbon and the C4 carbon of the oxane ring.
The chloroacetyl methylene protons to the amide carbonyl carbon.
The C4 proton of the oxane ring to the N-methyl carbon and the C2/C6 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It would show through-space correlations between the N-methyl protons and the axial protons on the C3 and C5 positions of the oxane ring, helping to define the molecule's preferred conformation.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₇H₁₂ClNO₂. The predicted monoisotopic mass and the m/z values for common adducts are essential for its identification. uni.lu
Table 2: Predicted HRMS Data for this compound uni.lu
| Ion/Adduct | Molecular Formula | Predicted m/z |
| [M]⁺ | C₇H₁₂ClNO₂ | 177.05510 |
| [M+H]⁺ | C₇H₁₃ClNO₂ | 178.06293 |
| [M+Na]⁺ | C₇H₁₂ClNaNO₂ | 200.04487 |
| [M-H]⁻ | C₇H₁₁ClNO₂ | 176.04837 |
In MS/MS analysis, a specific ion (typically the [M+H]⁺ ion) is selected and fragmented to produce a daughter ion spectrum. The fragmentation pattern provides evidence for the compound's structure. A plausible fragmentation pathway for this compound would involve initial cleavage at the amide bond, which is a common fragmentation site.
A primary fragmentation would be the loss of the chloroacetyl group (•CH₂Cl) or chloroacetic acid (ClCH₂COOH). Another key fragmentation pathway is the McLafferty rearrangement if sterically feasible, or cleavage of the oxane ring.
Table 3: Plausible MS/MS Fragments of this compound ([M+H]⁺ at m/z 178.06)
| Fragment m/z (Predicted) | Lost Neutral Fragment | Plausible Fragment Structure |
| 128.08 | CH₂Cl | [M - CH₂Cl]⁺ |
| 100.08 | C₂H₂ClO | [M - COCH₂Cl]⁺ (N-methyl-oxan-4-amine fragment) |
| 84.04 | C₃H₄ClNO | Cleavage of the oxane ring |
| 77.04 | C₄H₇NO₂ | [COCH₂Cl]⁺ (Chloroacetyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The spectrum of this compound would be dominated by absorptions from the amide, ether, and alkyl halide groups. nist.govnist.govchemicalbook.com
The most prominent feature would be a strong absorption band for the amide C=O stretch. The C-N stretching vibration of the tertiary amide and the C-O-C stretching of the ether in the oxane ring would also produce strong, characteristic signals. The C-Cl stretch would appear in the fingerprint region.
Table 4: Expected Characteristic IR Absorption Bands for this compound (Note: Based on typical IR frequencies for the given functional groups.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium-Strong |
| C=O Stretch | Tertiary Amide | 1630-1680 | Strong |
| C-N Stretch | Tertiary Amide | 1200-1300 | Medium |
| C-O-C Stretch | Ether (Oxane) | 1070-1150 | Strong |
| C-Cl Stretch | Alkyl Halide | 600-800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For a compound like this compound, this analysis would typically involve dissolving the compound in various solvents and measuring its absorbance of UV and visible light. While specific experimental data for this compound is not publicly available, the expected spectroscopic behavior can be inferred from related molecules.
The acetamide (B32628) group contains a carbonyl (C=O) chromophore. In saturated amides, this group typically exhibits a weak n → π* transition at around 220 nm. The presence of the chlorine atom on the adjacent carbon (an α-chloroacetamide) can slightly influence the position of this absorption band. The oxane ring is a saturated heterocycle and is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). Similarly, the N-methyl group does not act as a chromophore.
Therefore, the UV-Vis spectrum of this compound would be expected to be relatively simple, dominated by the electronic transitions of the amide functional group. Since the molecule lacks any extended system of conjugated double bonds, significant absorption in the visible region would not be anticipated, and the compound would be colorless. Analysis of the spectrum in solvents of varying polarity could provide insights into the nature of the electronic transitions and the effect of the solvent environment on the molecule's electron orbitals. For instance, the n → π* transition of a carbonyl group typically shows a hypsochromic (blue) shift as the solvent polarity increases.
A study on a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, demonstrates how UV-Vis spectroscopy is used, although its spectrum is dominated by the highly conjugated dinitrophenyl group, showing strong absorptions that are sensitive to solvent polarity researchgate.net. In contrast, the spectrum for 2-chloro-N,N-diethylacetamide, which is structurally more analogous, would provide a closer comparison, primarily showing the amide absorption bands nist.gov.
Computational Chemistry and Theoretical Modeling of 2 Chloro N Methyl N Oxan 4 Yl Acetamide
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of 2-chloro-N-methyl-N-(oxan-4-yl)acetamide are influenced by the surrounding solvent. Theoretical calculations can predict how the molecule's geometry and energy change in different solvent environments. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.
In a non-polar solvent, the molecule is likely to adopt a conformation where intramolecular hydrogen bonds, if any, are favored. The stability will be primarily determined by intramolecular forces. Conversely, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the amide oxygen and the oxane ring's oxygen, potentially leading to a more extended conformation. The stability of the molecule in polar solvents would be enhanced by these favorable intermolecular interactions.
A hypothetical study on the conformational changes of this compound in different solvents could yield data such as that presented in the table below. This data would be generated using quantum chemical calculations, for instance, at the Density Functional Theory (DFT) level.
| Solvent | Dielectric Constant | Predicted Dihedral Angle (C-N-C=O) (degrees) | Relative Solvation Free Energy (kcal/mol) |
| Vacuum | 1 | 175.2 | 0 |
| Chloroform | 4.8 | 170.5 | -3.2 |
| Methanol (B129727) | 33 | 165.8 | -6.8 |
| Water | 78.4 | 162.1 | -7.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking and Molecular Recognition Studies (Hypothetical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.
Given the structural features of this compound, which includes a chloroacetamide group often found in enzyme inhibitors, hypothetical biological targets could include enzymes such as kinases or proteases. Molecular docking simulations could predict how this compound might bind to the active site of such a target. For instance, the oxane ring could fit into a hydrophobic pocket, while the amide group could form hydrogen bonds with backbone atoms of the protein. The chlorine atom might engage in halogen bonding or other specific interactions.
Following the prediction of a binding mode, the strength of the interaction can be estimated by calculating the binding energy. The specific non-covalent contacts that stabilize the complex can also be analyzed. These contacts are crucial for the specificity and affinity of the ligand for its target.
A hypothetical docking study of this compound with a theoretical enzyme active site might reveal the following interactions:
| Interacting Residue (Enzyme) | Atom in Ligand | Interaction Type | Distance (Å) |
| Asp145 | Amide N-H | Hydrogen Bond | 2.9 |
| Gln123 | Amide C=O | Hydrogen Bond | 3.1 |
| Leu78 | Oxane Ring | Hydrophobic | 3.8 |
| Tyr82 | Chlorine | Halogen Bond | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
QSAR (Quantitative Structure-Activity Relationship) Modeling at a Theoretical Level
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. At a theoretical level, QSAR studies for a series of analogs of this compound could be performed to understand which molecular properties are key for a particular biological activity.
To build a theoretical QSAR model, a set of molecular descriptors would be calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression, would then be used to derive an equation that correlates these descriptors with a hypothetical biological activity.
A hypothetical QSAR equation could look like this:
log(1/C) = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + c
Where:
log(1/C) is the biological activity
logP is the partition coefficient (a measure of hydrophobicity)
MW is the molecular weight
HD_count is the number of hydrogen bond donors
c is a constant
This equation would suggest that higher hydrophobicity and more hydrogen bond donors increase the activity, while a larger molecular weight decreases it. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems in Vitro, Non Clinical
Design Principles for Modulating Biological Activity of Acetamide (B32628) Derivatives
The design of biologically active acetamide derivatives often revolves around modifying key components of the molecular scaffold to optimize interactions with a biological target. nih.govresearchgate.net The chloroacetamide moiety is a well-known electrophilic group that can act as a covalent modifier, forming a permanent bond with nucleophilic residues like cysteine in target proteins. nih.govnih.gov
Key design principles for acetamide derivatives include:
Modification of the N-substituent: The group attached to the amide nitrogen plays a crucial role in determining the compound's properties. In the case of 2-chloro-N-methyl-N-(oxan-4-yl)acetamide, the oxane (tetrahydropyran) ring influences lipophilicity and spatial arrangement. researchgate.net Studies on other N-substituted acetamides show that varying this group can significantly impact antimicrobial or anti-inflammatory potency. nih.govnih.gov For instance, the incorporation of heterocyclic or aromatic rings can lead to enhanced activity. researchgate.net
Alteration of the Acyl Group: While the subject compound contains a chloroacetyl group, modifications here are critical. Replacing the chlorine with other halogens or different leaving groups can tune the compound's reactivity. The presence of the chlorine atom is often essential for covalent inhibition mechanisms. researchgate.netnih.gov
Introduction of Additional Functional Groups: Adding functional groups to the N-substituent can introduce new interaction points. For example, incorporating hydroxyl or amino groups can create opportunities for hydrogen bonding within a target's active site, potentially increasing binding affinity and specificity. nih.gov In a study of PD-1/PD-L1 interaction inhibitors, the inclusion of a tetrahydro-2H-pyran-4-amine tail group, structurally similar to the N-(oxan-4-yl) moiety, was a validated strategy. acs.org
In Vitro Screening Methodologies for Specific Biological Activities
A variety of in vitro assays are employed to determine the biological activity of novel chemical entities. For a compound like this compound, screening would likely focus on antimicrobial, enzyme inhibitory, and anti-inflammatory activities, given the known properties of the chloroacetamide class.
The antimicrobial potential of acetamide derivatives is frequently evaluated using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). nih.gov This method involves exposing standardized suspensions of microorganisms to serial dilutions of the test compound.
Antibacterial Assays: N-substituted acetamides have been tested against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The results help establish the spectrum of activity.
Antifungal Assays: Chloroacetamide derivatives have demonstrated notable antifungal activity. nih.gov For example, 2-chloro-N-phenylacetamide was effective against various Aspergillus niger strains, with MIC values ranging from 32 to 256 µg/mL. tandfonline.com Similarly, other acetamide analogs have been screened against Candida species and filamentous fungi, with some showing potent fungicidal action. nih.govnih.govbenthamdirect.comnih.gov
Table 1: Examples of In Vitro Antifungal Activity of Acetamide Derivatives
| Compound Class | Organism | Key Finding (MIC) | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32–256 µg/mL | tandfonline.com |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium spp. | 12.5–50 µg/mL | nih.gov |
| Pyrazole Acetamide Derivatives | Candida albicans, Aspergillus niger | 50 µg/mL | benthamdirect.com |
| Aminoacetamide Derivatives | Sclerotinia sclerotiorum | EC50 = 2.89 µg/mL for lead compound | nih.gov |
The chloroacetamide moiety is a classic "warhead" for covalent inhibitors, making enzyme inhibition a primary area of investigation. nih.gov Assays typically involve incubating a purified enzyme with the inhibitor and then measuring the remaining enzyme activity using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).
MurA Inhibition: Chloroacetamide derivatives have been identified as covalent inhibitors of MurA, an enzyme essential for bacterial peptidoglycan biosynthesis. nih.gov LC-MS/MS experiments confirmed that these inhibitors form a covalent bond with a key cysteine residue (Cys115) in the enzyme's active site. nih.govresearchgate.net
TEAD·YAP1 Interaction Inhibition: A library of chloroacetamide electrophiles was screened to find inhibitors of the TEAD·YAP1 protein-protein interaction, which is critical in the Hippo signaling pathway. nih.govrsc.org The inhibitors were found to bind covalently to a conserved cysteine in the palmitate binding pocket of TEAD proteins, thereby disrupting the interaction with YAP1. nih.govillinois.edu
Table 2: Chloroacetamide Derivatives as Covalent Enzyme Inhibitors
| Target | Compound Class | Mechanism | Assay Method | Reference |
|---|---|---|---|---|
| MurA (E. coli) | Chloroacetamide Fragments | Covalent binding to Cys115 | LC-MS/MS, Time-dependent activity assay | nih.govresearchgate.net |
| TEAD4-YAP1 Interaction | Dihydropyrazoles, Piperazines with Chloroacetamide group | Covalent binding to conserved Cys in palmitate pocket | Fluorescence Polarization (FP) Assay, Mass Spectrometry | nih.govrsc.org |
Receptor binding assays are fundamental in drug discovery to determine if a compound interacts with a specific receptor. nih.gov These assays typically use a radiolabeled or fluorescently-labeled ligand known to bind to the receptor. A test compound is added, and its ability to displace the labeled ligand is measured, allowing for the calculation of binding affinity (e.g., Ki or IC50). nih.gov
While no specific receptor binding data exists for this compound, the methodologies are well-established. nih.gov For instance, in the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint, a homogeneous time-resolved fluorescence (HTRF) assay was used. acs.org Notably, effective compounds in that study incorporated moieties like tetrahydro-2H-pyran-4-amine, highlighting that the oxane ring in the title compound could be a valuable component for receptor interaction. acs.org
The anti-inflammatory potential of acetamide derivatives can be assessed using various cell-based assays. mdpi.comnih.gov A common model involves using macrophage cell lines (like J774.A1) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). mdpi.comnih.gov
The assays measure the production of key inflammatory mediators:
Nitric Oxide (NO) Production: The amount of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity. mdpi.comnih.gov
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA. Compounds that scavenge free radicals or inhibit enzymes responsible for their production will decrease the fluorescent signal. mdpi.comnih.gov
Cyclooxygenase (COX) Inhibition: Some acetamide derivatives have been investigated as COX-II inhibitors, which is a key target for many anti-inflammatory drugs. archivepp.com
Studies have shown that certain acetamide derivatives can effectively inhibit the production of both ROS and NO in stimulated macrophages, suggesting potential anti-inflammatory effects. mdpi.comnih.govnih.gov
Mechanistic Studies of Observed Biological Effects (In Vitro)
Understanding the mechanism of action is crucial for rational drug design. For chloroacetamides, two primary mechanisms have been explored in vitro.
First, the electrophilic nature of the chloroacetamide group strongly points towards a mechanism of covalent inhibition . As demonstrated in studies on MurA and TEAD enzymes, the chlorine atom acts as a leaving group, allowing a nucleophilic residue (typically the thiol group of a cysteine) in a protein's binding pocket to attack the adjacent carbon. nih.govnih.gov This forms an irreversible covalent bond, permanently deactivating the protein. Mass spectrometry is a key tool for confirming this mechanism, as it can identify the exact protein residue that has been modified. nih.govnih.gov
Second, for antifungal activity, another proposed mechanism involves interaction with the fungal cell membrane. A study on 2-chloro-N-phenylacetamide suggested that its antifungal action against Aspergillus niger is likely due to its interaction with ergosterol , a critical component of the fungal plasma membrane. tandfonline.com This interaction disrupts membrane integrity, leading to fungal cell death. This mechanism is distinct from covalent enzyme inhibition and highlights the versatile ways in which acetamide derivatives can exert biological effects.
Furthermore, the genotoxicity of some chloroacetamides has been linked to the generation of reactive oxygen species (ROS) , which can lead to oxidative stress, damage cellular components like DNA, and trigger apoptosis. nih.gov
Investigation of Potential Molecular Targets and Pathways
The specific molecular targets and biological pathways modulated by this compound have not been extensively delineated in publicly available scientific literature. However, based on the reactivity of the chloroacetamide functional group present in its structure, it is plausible that this compound acts as an electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.
Compounds containing the chloroacetamide moiety are known to target a variety of proteins, often through the alkylation of cysteine or histidine residues within enzyme active sites or binding pockets. For instance, various N-substituted 2-chloroacetamide (B119443) derivatives have been investigated for their potential as antimicrobial agents, suggesting that their mechanism of action may involve the inhibition of essential microbial enzymes. ijpsr.info The synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives has been explored with the aim of developing new bioactive agents, such as herbicides and disinfectants, which act by disrupting the growth of microorganisms. ijpsr.info
Furthermore, a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been utilized as a synthetic intermediate in the development of inhibitors for the maternal embryonic leucine (B10760876) zipper kinase (MELK), which has been identified as a target in cancer research. caymanchem.com This suggests that the broader class of N-substituted chloroacetamides may have the potential to interact with a range of kinase enzymes, although the specific targets for this compound remain to be identified.
Role of the Chloroacetamide Moiety in Covalent Modification or Alkylation of Biomolecules
The chloroacetamide group is a key reactive feature of this compound and is well-documented as a covalent modifier of biomolecules. This functional group acts as an electrophilic "warhead" that can react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine and the imidazole (B134444) ring of histidine. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nucleophilic residue attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond between the compound and the protein.
The chemical reactivity of N-aryl-2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This inherent reactivity makes the chloroacetamide moiety a valuable tool in the design of targeted covalent inhibitors. By incorporating this group into a molecule with affinity for a specific protein, researchers can achieve irreversible inhibition, which can lead to prolonged duration of action. The reactivity of the chloroacetamide group can be modulated by the electronic properties of the substituents on the acetamide nitrogen.
Influence of the N-methyl and Oxan-4-yl Groups on Molecular Recognition and Ligand Efficiency
The N-methyl and oxan-4-yl substituents in this compound are expected to play a significant role in its pharmacokinetic properties and its interaction with potential biological targets.
The N-methyl group , by replacing the amide proton found in secondary chloroacetamides, can influence the molecule's conformation and hydrogen bonding capabilities. In a study of 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, were found to be nearly coplanar. researchgate.net The presence of the N-methyl group prevents the formation of hydrogen bonds where the amide proton would typically act as a donor. Research on norbelladine (B1215549) derivatives has shown that N-methylation can enhance the inhibitory activity against certain enzymes, such as butyrylcholinesterase, potentially by facilitating specific interactions within the enzyme's active site. mdpi.com
Bioisosteric Replacement Strategies and Their Mechanistic Implications in Compound Design
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's properties while retaining its desired biological activity. spirochem.com For this compound, several bioisosteric modifications could be envisioned to fine-tune its reactivity, selectivity, and pharmacokinetic profile.
One key area for bioisosteric replacement is the chloroacetamide moiety . The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) to modulate the electrophilicity of the alpha-carbon and, consequently, its covalent reaction rate. Alternatively, other electrophilic groups could be introduced to achieve covalent modification through different mechanisms.
The N-methyl group could be replaced with other small alkyl groups to probe steric tolerance within a target's binding site. Replacing it with a hydrogen atom would revert to a secondary amide, introducing a hydrogen bond donor which could alter binding interactions.
In Vitro Metabolism and Biotransformation Studies (e.g., Microsomal Stability)
It is anticipated that the metabolism of this compound would likely involve several pathways:
Glutathione (B108866) Conjugation: The electrophilic chloroacetamide moiety is susceptible to detoxification via conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a common metabolic pathway for electrophilic compounds.
Hydrolytic Dechlorination: The chlorine atom could be removed through hydrolysis, potentially mediated by dehalogenase enzymes, to form a less reactive hydroxyacetamide derivative.
Oxidative Metabolism: The oxan-4-yl and N-methyl groups may be subject to oxidation by cytochrome P450 (CYP) enzymes. The oxane ring could undergo hydroxylation, while the N-methyl group could be demethylated.
The stability of the compound in liver microsomes would provide an indication of its susceptibility to phase I metabolism. The outcomes of such studies are crucial for understanding the compound's pharmacokinetic profile and potential for bioactivation or detoxification.
Advanced Analytical Method Development for Research Applications
Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are the cornerstone for separating a compound from impurities, by-products, and starting materials, enabling both qualitative and quantitative evaluation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 2-chloro-N-methyl-N-(oxan-4-yl)acetamide. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach.
Method development would involve the systematic optimization of several parameters. A C18 column is a common choice for separating compounds of moderate polarity. pensoft.netresearchgate.net The mobile phase composition would likely consist of an aqueous component (such as a phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netsielc.com Isocratic elution at a constant flow rate, for instance, 1.0 mL/min, with UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 225 nm), would provide a simple and robust method. pensoft.netajrconline.org For compatibility with mass spectrometry, any non-volatile buffer like phosphoric acid would need to be replaced with a volatile alternative such as formic acid. sielc.com
Validation of the developed HPLC method would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netajrconline.org
Interactive Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Hypothetical Finding |
| Column | C18, 150 x 4.6 mm, 5 µm | Achieved good peak shape and resolution. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Optimal separation of analyte from impurities. |
| Flow Rate | 1.0 mL/min | Consistent retention times. |
| Detection | UV at 225 nm | Sufficient sensitivity for the analyte. |
| Linearity (r²) | > 0.999 | 0.9995 over a concentration range of 6.25–50.0 µg/mL. researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% for intraday and interday studies. |
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its presumed low volatility and potential for thermal degradation. However, GC is an invaluable tool for analyzing volatile impurities that may be present from the synthesis process, such as residual solvents.
For the analysis of the compound itself or non-volatile impurities, chemical derivatization would be necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net Common derivatization techniques include silylation, which replaces active hydrogens (like the amide N-H, if present, although this compound is a tertiary amide) with a trimethylsilyl (B98337) (TMS) group, or acylation. researchgate.net The choice of derivatizing agent is critical; for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, while N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can create more stable derivatives. researchgate.net The resulting derivative can then be analyzed on a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nist.gov
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique ideal for real-time monitoring of reaction progress and for preliminary screening of fractions during purification. mdpi.com To monitor the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside the starting materials.
The plate would be developed in a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol), the ratio of which is optimized to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be achieved under UV light (if the compound is UV-active) or by staining with an appropriate reagent such as potassium permanganate. The disappearance of starting material spots and the appearance of a new product spot would indicate the progression of the reaction.
Interactive Table 2: Hypothetical TLC System for Reaction Monitoring
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel 60 F254 Aluminum Plates | Standard adsorbent for compounds with polar functional groups. |
| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (70:30 v/v) | Optimized to separate the product from less polar starting materials. |
| Visualization | UV lamp (254 nm) and Potassium Permanganate Stain | Allows for detection of UV-active compounds and general visualization of organic spots. |
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing complex mixtures and identifying unknown compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of compounds in complex biological matrices like plasma or cell lysates for in vitro studies. nih.govazerbaijanmedicaljournal.net The method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
For the analysis of this compound, a sample would first undergo a preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove matrix components that can interfere with the analysis. nih.gov The extract would then be injected into an LC-MS/MS system. The compound would be separated on a reverse-phase column and subsequently ionized, typically using electrospray ionization (ESI). The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations. nih.gov This technique is crucial for identifying process-related impurities and potential metabolites. azerbaijanmedicaljournal.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govnotulaebotanicae.ro While the target compound itself is not suitable for direct GC-MS analysis, the technique is highly effective for identifying volatile by-products, residual solvents, or volatile degradation products that may arise during its synthesis or storage.
A common approach for analyzing volatile organic compounds (VOCs) in a sample is Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS. notulaebotanicae.ronih.gov This involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then inserted into the hot GC inlet, where the analytes are desorbed and analyzed. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. notulaebotanicae.ro This is useful for identifying potential volatile impurities from the chloroacetylation reaction.
Advanced Sample Preparation Techniques for Diverse Research Matrixes
The development of robust sample preparation techniques is paramount for the accurate and precise quantification of this compound in diverse research matrices, such as biological fluids, environmental samples, or reaction mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For chloroacetamide derivatives, a combination of extraction and clean-up steps is often employed to remove interfering substances and concentrate the analyte prior to analysis.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques that would be applicable. For instance, in a hypothetical scenario involving the extraction of this compound from an aqueous research matrix, a systematic approach would be undertaken.
Hypothetical LLE Protocol:
Solvent Selection: Based on the predicted polarity of this compound, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate would be selected.
pH Adjustment: The pH of the aqueous sample would be adjusted to ensure the compound is in a neutral form, thereby maximizing its partition into the organic phase.
Extraction: The sample would be vigorously mixed with the organic solvent, followed by separation of the two phases. This process would be repeated to ensure exhaustive extraction.
Drying and Concentration: The collected organic fractions would be dried over an anhydrous salt, like sodium sulfate, and then concentrated under a gentle stream of nitrogen.
Hypothetical SPE Protocol: SPE offers a more controlled and often more efficient extraction process. The selection of the sorbent material is crucial.
| Sorbent Type | Interaction Mechanism | Potential Application for Target Compound |
| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Retention of the moderately nonpolar this compound from a polar (e.g., aqueous) matrix. |
| Normal-Phase (e.g., Silica) | Polar interactions | Separation from nonpolar interferences. |
| Ion-Exchange | Electrostatic interactions | Not directly applicable unless the compound is ionized. |
A typical reversed-phase SPE workflow would involve conditioning the cartridge with methanol and water, loading the sample, washing away interferences with a weak solvent mixture, and finally eluting the target compound with a stronger organic solvent like acetonitrile or methanol.
Advanced microextraction techniques, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) , could also be developed for trace-level analysis, offering advantages in terms of reduced solvent consumption and simplified procedures.
Development of Spectroscopic Methods for In Situ Reaction Monitoring
The synthesis of this compound, likely involving the acylation of N-methyl-N-(oxan-4-yl)amine with chloroacetyl chloride, can be monitored in real-time using in situ spectroscopic techniques. This approach, often referred to as Process Analytical Technology (PAT), provides critical insights into reaction kinetics, intermediate formation, and endpoint determination without the need for manual sampling and offline analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. An Attenuated Total Reflectance (ATR) probe can be directly inserted into the reaction vessel to continuously collect spectra.
Expected Spectral Changes During a Hypothetical Synthesis:
Disappearance of Reactant Peaks: A decrease in the intensity of the N-H stretching vibration (if a primary or secondary amine precursor is used) and the characteristic absorption of the chloroacetyl chloride carbonyl group.
Appearance of Product Peaks: The emergence of the amide I band (C=O stretch) and amide II band (N-H bend and C-N stretch) characteristic of the this compound product.
By monitoring the change in absorbance of these key vibrational bands over time, a kinetic profile of the reaction can be constructed.
Raman Spectroscopy offers a complementary in situ monitoring technique. It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Similar to FTIR, the disappearance of reactant signals and the appearance of product signals would be tracked.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for in situ analysis. While less common for routine industrial process monitoring due to instrumentation costs, benchtop NMR spectrometers are making this technique more accessible for research applications. ¹H NMR could track the disappearance of the amine proton and the appearance of new signals corresponding to the protons in the product molecule in their unique chemical environments.
A comparative table of potential in situ monitoring techniques is presented below.
| Technique | Principle | Advantages for Reaction Monitoring | Potential Challenges |
| FTIR (ATR) | Vibrational Spectroscopy | High specificity, real-time data, robust probes. | Sensitivity to water, potential for probe fouling. |
| Raman | Vibrational Spectroscopy | Excellent for aqueous systems, non-destructive. | Potential for fluorescence interference, weaker signal than IR. |
| NMR | Nuclear Magnetic Resonance | Provides detailed structural information, quantitative. | Lower sensitivity, higher equipment cost, requires specific flow cells. |
The development of these spectroscopic methods would enable a deeper understanding of the synthesis of this compound, leading to improved process control, efficiency, and safety. However, specific experimental data for this compound is required to establish and validate these advanced analytical protocols.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies for Enantiopure Derivatives
The synthesis of chloroacetamide derivatives is well-established, often involving the reaction of an appropriate amine with chloroacetyl chloride. mdpi.com However, the structure of 2-chloro-N-methyl-N-(oxan-4-yl)acetamide contains a stereogenic center at the 4-position of the oxane ring, meaning it can exist as different stereoisomers. In pharmacology, individual enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.
Future research should, therefore, focus on developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. This would involve either the use of chiral starting materials, such as enantiopure N-methyl-oxan-4-amine, or the development of asymmetric catalytic methods for the chloroacetylation step. The ability to produce specific stereoisomers is crucial for conducting detailed structure-activity relationship (SAR) studies and for accurately assessing the compound's potential as a therapeutic agent or biological tool.
Exploration of Advanced Computational Models for Enhanced Predictive Capabilities
Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules, thereby guiding experimental research and reducing costs. For chloroacetamide derivatives, quantitative structure-activity relationship (QSAR) models and molecular docking have been used to predict bioactivity, pharmacokinetic properties, and toxicity. mdpi.comnih.govnih.gov
A significant avenue for future research is the development of advanced computational models specifically for this compound.
QSAR Studies: By synthesizing a small library of related analogues, QSAR models could be built to correlate structural features with biological activity. nih.gov These models help in predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov Descriptors such as lipophilicity, molar refractivity, and electronic properties are often key factors influencing the biological activity of N-substituted acetamides. nih.gov
Molecular Docking: Once a biological target is identified (see Section 7.3), molecular docking simulations can predict the binding orientation and affinity of the compound within the target's active site. nih.govresearchgate.net This provides insights into the mechanism of action at a molecular level and can guide the design of more potent and selective derivatives. For example, docking studies on other chloroacetamides have successfully predicted their binding modes with target receptors. nih.govresearchgate.net
The table below illustrates the types of data that could be generated through computational predictions for a series of hypothetical derivatives.
| Derivative | Predicted logP | Predicted Aqueous Solubility (logS) researchgate.net | Predicted BBB Permeation | Predicted Gastrointestinal Absorption |
| Compound A | 2.1 | -3.5 (Soluble) | High | High |
| Compound B | 2.8 | -4.2 (Moderately Soluble) | High | High |
| Compound C | 1.5 | -2.9 (Soluble) | Medium | High |
| Compound D | 3.5 | -5.0 (Poorly Soluble) | Low | Medium |
Identification of New Biological Targets and Mechanisms through High-Throughput Screening (In Vitro)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against various biological targets to identify "hits". wikipedia.org Given that the biological activity of this compound is unknown, HTS represents a critical first step in exploring its therapeutic potential.
Future research should involve screening the compound against diverse panels of biological targets, including:
Enzyme Assays: Testing for inhibitory or activating effects on various enzyme families, such as kinases, proteases, and phosphatases.
Receptor Binding Assays: Assessing the affinity for different G-protein coupled receptors (GPCRs) or nuclear receptors. bohrium.com
Cell-Based Phenotypic Screens: Evaluating the compound's effect on cellular processes like proliferation, apoptosis, or inflammation in various cell lines. biorxiv.org
Fragment-based screening using libraries of chloroacetamide electrophiles has proven successful in identifying covalent inhibitors for challenging targets like the TEAD-YAP1 protein-protein interaction. rsc.orgillinois.edu A similar approach could be employed to discover targets for this compound, which contains a reactive chloroacetamide warhead potentially capable of forming covalent bonds with nucleophilic residues like cysteine on target proteins.
Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research (In Vitro)
Should HTS identify a significant biological activity, the next crucial step is to elucidate the compound's mechanism of action. Multi-omics technologies provide a systems-level view of cellular responses to a small molecule, offering deep mechanistic insights. youtube.com
Proteomics: Chemical proteomics can identify the direct protein targets of a bioactive compound. nih.gov Techniques like affinity-based pulldowns or stability-based methods (e.g., DARTS) can pinpoint which proteins physically interact with this compound in a cellular context. iaanalysis.com Quantitative proteomics (e.g., SWATH-MS) can then be used to analyze changes in the entire proteome of cells treated with the compound, revealing downstream pathway effects. nih.gov
Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. By treating cells with the compound and analyzing changes in the metabolome, researchers can understand how it perturbs cellular metabolic pathways. nih.gov This is particularly relevant for identifying off-target effects or understanding the broader physiological impact of the compound's activity.
Application of Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to make manufacturing processes more sustainable, cost-effective, and environmentally friendly. ispe.orginsightssuccessmagazine.compfizer.com Future research should focus on developing a synthetic route for this compound that adheres to these principles.
Conventional amide synthesis often uses hazardous reagents and solvents. semanticscholar.org Green alternatives focus on waste reduction, energy efficiency, and the use of safer chemicals. mdpi.compharmaceutical-technology.com
Table of Applicable Green Chemistry Principles:
| Principle | Application to Synthesis of this compound |
| Waste Prevention | Design a synthetic route with high atom economy, minimizing byproducts. insightssuccessmagazine.com |
| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether, or develop solvent-free reaction conditions. mdpi.comnih.govresearchgate.net |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible, or use energy-efficient methods like microwave-assisted synthesis. insightssuccessmagazine.commdpi.com |
| Use of Catalysis | Employ catalytic reagents instead of stoichiometric ones. rsc.org For example, using catalysts like ceric ammonium (B1175870) nitrate (B79036) or boric acid for direct amidation can improve efficiency and reduce waste. semanticscholar.orgmdpi.com |
| Use of Renewable Feedstocks | Explore the synthesis of the oxane moiety from bio-based starting materials. |
Enzymatic methods, such as using lipase (B570770) B from Candida antarctica (CALB), offer a highly sustainable route for direct amide synthesis and could be explored for this compound. nih.gov
Investigation of this compound as a Probe Molecule for Chemical Biology Studies
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. nih.gov Given its reactive chloroacetamide group, this compound has the potential to be developed into a covalent chemical probe. nih.gov Such probes are invaluable for target validation and for studying protein function in native biological systems. nih.govfrontiersin.orgnih.gov
The development pathway would involve:
Target Identification: First, a specific and potent biological target must be identified through methods described in Section 7.3.
Optimization for Potency and Selectivity: The initial "hit" compound would likely need to be chemically modified to improve its potency (typically to a nanomolar affinity) and selectivity for the intended target over other related proteins. nih.govrsc.org
Demonstration of On-Target Engagement: It is essential to confirm that the probe interacts with its intended target in a cellular context, for instance, through competitive binding assays or cellular thermal shift assays (CETSA).
Attachment of a Reporter Tag: For applications like target enrichment or imaging, the probe can be functionalized with a reporter tag (e.g., biotin (B1667282) or a fluorophore), often via a linker. The design must ensure that the tag does not interfere with target binding. frontiersin.org
If developed successfully, this compound or a derivative thereof could become a valuable tool for the broader scientific community to investigate the biology of a newly "drugged" protein target.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactant | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | DCM | Triethylamine | Reflux | 58–72 |
| Chloroacetyl chloride | THF | Na₂CO₃ | RT → Reflux | 65–78 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables include solvent polarity, base strength, and temperature:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may increase side reactions. DCM is preferred for controlled reactivity .
- Base Selection: Triethylamine offers rapid deprotonation but may require stoichiometric amounts. Na₂CO₃ is milder but requires longer reaction times.
- Temperature Control: Gradual heating (RT → 60°C) minimizes decomposition of reactive intermediates .
Advanced Strategy:
Use computational tools (e.g., density functional theory, DFT) to model transition states and identify energy barriers. ICReDD’s reaction path search methods can predict optimal conditions by integrating quantum calculations with experimental feedback .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use a solvent pair like ethyl acetate/petroleum ether (gradient 0–20%). Slow cooling minimizes co-precipitation of impurities .
- Column Chromatography: Employ silica gel with eluents such as CH₂Cl₂:MeOH (95:5). Monitor fractions via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane) .
Safety Note: Handle chlorinated solvents in a fume hood with PPE (gloves, goggles) .
Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve bond angles and hydrogen bonding patterns. For example, intramolecular C–H···O interactions (Fig. 1 in ) can confirm stereoelectronic effects.
- NMR Analysis: Compare experimental NMR shifts (e.g., δ 1.21 ppm for isopropyl groups ) with DFT-predicted values. Discrepancies may indicate conformational flexibility.
- IR Spectroscopy: Validate carbonyl stretches (~1680 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Reference |
|---|---|---|
| NMR | δ 1.21 (d, J=7.0 Hz, 6H, CH(CH₃)₂) | |
| NMR | δ 169.8 (C=O), 168.0 (C–O) | |
| X-ray | C–Cl bond length: 1.76 Å |
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Optimize substituents on the oxan-4-yl ring to improve binding affinity .
- QSAR Modeling: Correlate electronic parameters (Hammett σ) with antimalarial IC₅₀ values. For example, electron-withdrawing groups at the 4-position enhance activity .
Case Study: Derivatives of 2-chloro-N-(pyrazol-4-yl)acetamide showed improved antileishmanial activity (IC₅₀ < 10 μM) when substituted with fluorophenyl groups .
Advanced: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
- Structural Verification: Confirm batch purity via HPLC (>95%) and HRMS. Contaminants like unreacted chloroacetyl chloride can skew results .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). For example, Murtaza et al. (2019) reported 2–3 log differences in antibacterial activity due to substituent effects .
Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use glove boxes for air-sensitive steps .
- Waste Management: Neutralize chlorinated byproducts with 10% NaOH before disposal. Store hazardous waste in labeled containers (<10°C) .
- Emergency Procedures: In case of skin contact, rinse with 1% acetic acid (for basic spills) or 5% NaHCO₃ (for acidic spills) .
Advanced: How do intermolecular interactions influence crystallization and stability?
Methodological Answer:
- Hydrogen Bonding: N–H···O bonds (Table 1 in ) stabilize crystal packing. Disrupt these by introducing steric hindrance (e.g., methyl groups) to modify melting points.
- π-π Stacking: Aromatic rings in analogs (e.g., 4-fluorophenyl ) enhance thermal stability (TGA decomposition >200°C).
Experimental Design: Co-crystallize with coformers (e.g., succinic acid) to study polymorphism. Use DSC to monitor phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
